

Application of D-Ribopyranosylamine in Carbohydrate Chemistry: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: **D-Ribopyranosylamine**

Cat. No.: **B15545906**

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Introduction

D-Ribopyranosylamine and its derivatives are pivotal intermediates in carbohydrate chemistry, primarily serving as precursors for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are of significant interest in medicinal chemistry and drug development due to their potential as antiviral and anticancer agents.^{[1][2]} The structural modifications enabled by using **D-ribopyranosylamine** as a starting material can lead to compounds with enhanced biological activity and metabolic stability.^[3] This document provides detailed application notes and experimental protocols for the utilization of **D-Ribopyranosylamine** in the synthesis of modified nucleosides.

Key Applications

The primary application of **D-Ribopyranosylamine** in carbohydrate chemistry is in the synthesis of nucleoside analogues. This involves the formation of a glycosidic bond between the anomeric carbon of the ribopyranose ring and a nitrogen atom of a heterocyclic base.^[4] A significant area of research is the synthesis of N-aryl-**D-ribopyranosylamines**, which have shown potential as therapeutic agents.^[1]

Synthesis of N-(2,4-dinitrophenyl)- α -D-ribopyranosylamine

One notable application is the synthesis of N-(2,4-dinitrophenyl)- α -D-ribopyranosylamine. This compound can be obtained from 2,3-O-isopropylidene-D-ribofuranosylamine through a reaction with 2,4-dinitrofluorobenzene followed by acidic hydrolysis, which unexpectedly leads to ring expansion from a furanose to a pyranose structure.[\[1\]](#)

Experimental Protocols

Protocol 1: Synthesis of β -D-Ribopyranosylamine

This protocol describes the synthesis of the foundational compound, β -D-Ribopyranosylamine, from D-ribose and ammonia.

Materials:

- D-Ribose
- Ammonia solution
- Methanol

Procedure:

- Dissolve D-ribose in a saturated solution of ammonia in methanol.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure β -D-Ribopyranosylamine.[\[5\]](#)

Characterization: The final product can be characterized by analytical and spectral methods, including single-crystal X-ray diffraction to confirm the 4C1 chair conformation and the β -anomeric form.[\[5\]](#)

Protocol 2: Synthesis of N-(2,4-dinitrophenyl)- α -D-ribopyranosylamine (6)

This protocol details the synthesis of an N-aryl-D-ribopyranosylamine derivative from a protected ribofuranosylamine precursor.[\[1\]](#)

Materials:

- 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)- β -D-ribofuranosylamine (3)
- Trifluoroacetic acid (TFA)
- Water
- Ethanol
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- Dissolve compound 3 (e.g., 1.69 g, 4.76 mmol) in a mixture of TFA/H₂O/EtOH (1:1:8 v/v/v, 130 mL).
- Stir the solution for 15 minutes at room temperature.
- Concentrate the solution to a gum under reduced pressure.
- Purify the resulting gum by column chromatography on silica gel, eluting with a gradient of hexane/EtOAc (starting with 6:4 v/v and increasing to 100% EtOAc).
- The purified product is a yellow syrup that solidifies on storage.

- Recrystallize the solid from EtOH/hexane to obtain pure N-(2,4-dinitrophenyl)- α -D-ribopyranosylamine (6).[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-(2,4-dinitrophenyl)- α -D-ribopyranosylamine (6)[1]

Property	Value
Melting Point	201–208 °C (decomp.)
Optical Rotation $[\alpha]_D$	+220.9 (c 0.1, EtOH)
^1H NMR (CD ₃ OD)	
δ 3.520–3.620	(1H, complex, H-5a)
δ 3.720–3.830	(2H, complex, H-4,5b)
δ 3.892	(1H, t, $J_{1,2} = J_{2,3} = 3.3$ Hz, H-2)
δ 4.016	(1H, br t, $J_{3,4} \approx 2.5$ Hz, H-3)
δ 4.594	(1H, br s, NH)
δ 5.230	(1H, d, H-1)
δ 7.337	(1H, d, $J_{5',6'} = 9.57$ Hz, H-6')
δ 8.329	(1H, dd, $J_{3',5'} = 2.64$ Hz, H-5')
δ 9.048	(1H, d, H-3')
^{13}C NMR (CD ₃ OD, 125.8 MHz)	
δ 63.31	(C-5)
δ 68.81, 69.95, 71.54	(C-2, C-3, C-4)
δ 81.46	(C-1)
δ 117.14	(C-6')
δ 124.27	(C-3')
δ 130.84	(C-5')
δ 133.06	(C-2')
δ 138.52	(C-4')
δ 148.85	(C-1')
Elemental Analysis	Calcd for C ₁₁ H ₁₃ N ₃ O ₈ / Found

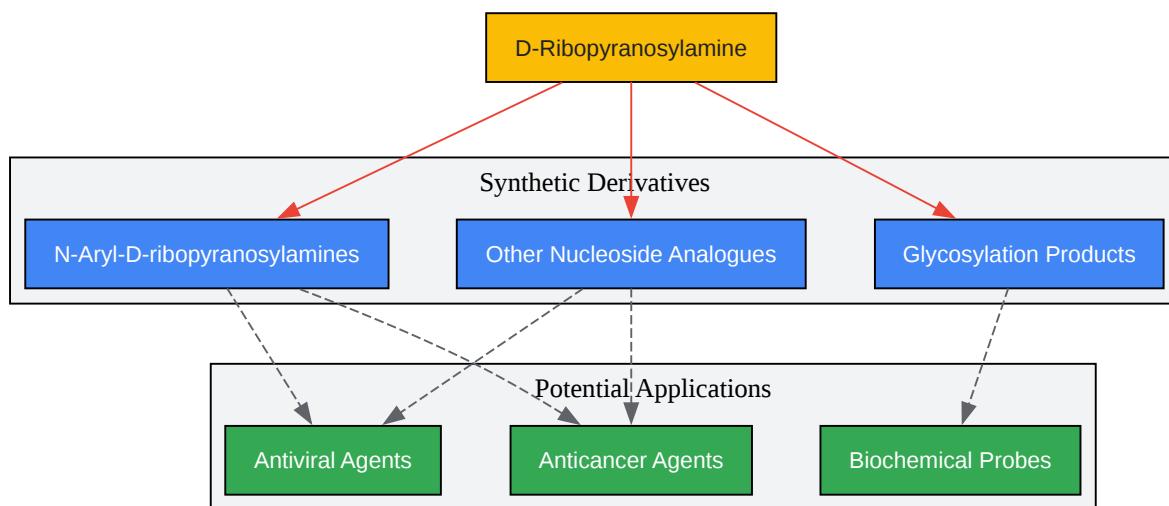
%C	41.9 / 41.8
%H	4.2 / 4.05
%N	13.3 / 13.1

Visualizations



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Caption: Experimental workflow for the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.



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Caption: Central role of **D-Ribopyranosylamine** as a precursor in carbohydrate chemistry.

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